Cas no 15074-18-7 (2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-)

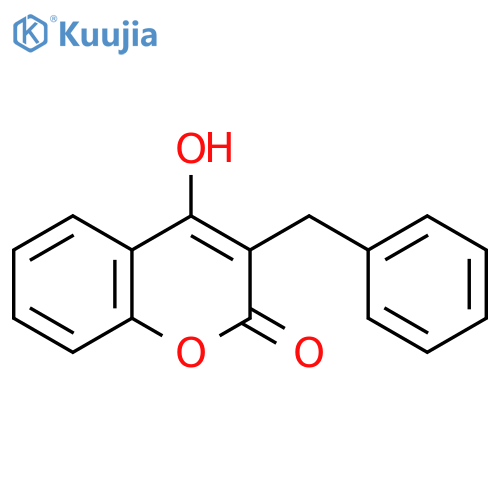

15074-18-7 structure

商品名:2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-

- 2-BROMO-4-METHOXYBENZALDEHYDE

- 3-benzyl-4-hydroxychromen-2-one

- 4-Hydroxy-3-benzylcoumarin

- 3-benzyl-4-hydroxy-2H-1-benzopyran-2-one

- 3-Benzyl-4-hydroxy-2H-chromen-2-one

- 3-benzyl-4-hydroxy-chromen-2-one

- 3-Benzyl-4-hydroxycoumarin

- 3-Benzyl-4-hydroxy-cumarin

- 3Bz-4OHBzpyran2one

- 4-hydroxy-coumarin 8

- Z57469096

- 4-Hydroxy-3-(phenylmethyl)-2H-1-benzopyran-2-one

- 4-Oxidanyl-3-(phenylmethyl)chromen-2-one

- Coumarin, 3-benzyl-4-hydroxy-

- EN300-7354472

- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)-

- CS-0259520

- SCHEMBL1648186

- 3-Benzyl-4-hydroxybenzopyran-2-one

- DTXSID60715769

- PD181265

- BDBM2566

- CHEMBL574145

- 3-benzyl-4 -hydroxycoumarin

- 3-benzyl-4-hydroxy-coumarin

- HMS1661J04

- AKOS000610822

- BIM-0020121.P001

- CBMicro_020160

- CCG-8105

- AB00084165-01

- UNII-KV6AJ39594

- A18229

- KV6AJ39594

- Oprea1_155335

- Oprea1_579559

- JMC527142 Compound 27

- 15074-18-7

- AEIVRFFWQSJCAR-UHFFFAOYSA-N

- FT-0713045

- DB-082040

- STL412106

-

- インチ: InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2

- InChIKey: AEIVRFFWQSJCAR-UHFFFAOYSA-N

- ほほえんだ: OC1C2C=CC=CC=2OC(=O)C=1CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 252.07900

- どういたいしつりょう: 252.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 50.44000

- LogP: 3.08940

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- セキュリティ情報

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7354472-0.1g |

3-benzyl-4-hydroxy-2H-chromen-2-one |

15074-18-7 | 95% | 0.1g |

$265.0 | 2023-07-09 | |

| Enamine | EN300-7354472-1.0g |

3-benzyl-4-hydroxy-2H-chromen-2-one |

15074-18-7 | 95% | 1.0g |

$762.0 | 2023-07-09 | |

| Enamine | EN300-7354472-10.0g |

3-benzyl-4-hydroxy-2H-chromen-2-one |

15074-18-7 | 95% | 10.0g |

$3277.0 | 2023-07-09 | |

| Enamine | EN300-7354472-0.5g |

3-benzyl-4-hydroxy-2H-chromen-2-one |

15074-18-7 | 95% | 0.5g |

$594.0 | 2023-07-09 | |

| Aaron | AR00AKZ5-50mg |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 50mg |

$269.00 | 2023-12-16 | |

| Aaron | AR00AKZ5-250mg |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 250mg |

$544.00 | 2023-12-16 | |

| Aaron | AR00AKZ5-2.5g |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 2.5g |

$2080.00 | 2023-12-16 | |

| 1PlusChem | 1P00AKQT-100mg |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 100mg |

$378.00 | 2023-12-21 | |

| 1PlusChem | 1P00AKQT-5g |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 5g |

$2794.00 | 2023-12-21 | |

| 1PlusChem | 1P00AKQT-10g |

4-Hydroxy-3-benzylcoumarin |

15074-18-7 | 95% | 10g |

$4113.00 | 2023-12-21 |

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 関連文献

-

A. Montagut-Romans,M. Boulven,M. Lemaire,F . Popowycz New J. Chem. 2014 38 1794

15074-18-7 (2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-) 関連製品

- 28392-96-3(Warfarin Alcohol (Mixture of Diastereomers))

- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))

- 66-76-2(Dicumarol)

- 435-97-2(Phenprocoumon)

- 2555-37-5(3-Acetyl-4-hydroxycoumarin)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量